N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)furan-2-carboxamide
Description
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)furan-2-carboxamide is a pyrazole-carboxamide derivative featuring dual furan rings and a 2-hydroxyethyl substituent. Its structure combines a pyrazole core substituted at position 3 with a furan-2-yl group and at position 1 with a 2-hydroxyethyl chain. The carboxamide moiety is linked to a second furan-2-yl group.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-6-5-17-13(15-14(19)12-4-2-8-21-12)9-10(16-17)11-3-1-7-20-11/h1-4,7-9,18H,5-6H2,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDIMRAVIHXJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=C2)NC(=O)C3=CC=CO3)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, potential applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 287.27 g/mol |
| CAS Number | 1219911-99-5 |
The structure includes a furan ring , a pyrazole moiety , and a carboxamide functional group , which contribute to its diverse biological activities. The presence of the furan and pyrazole rings suggests potential interactions with various biological targets, including enzymes and receptors.
Herbicidal and Fungicidal Properties
Research indicates that this compound exhibits moderate herbicidal and fungicidal activities. These properties are attributed to its ability to interact with specific biological targets, potentially modulating enzyme activities or receptor functions within organisms. Preliminary bioassays have shown that compounds similar to this one demonstrate good to moderate herbicidal activity at concentrations around 1000 mg/L .
While detailed mechanisms of action remain largely unexplored, the structural features of this compound suggest that it may modulate enzyme activity through non-covalent interactions such as hydrogen bonding and π-π stacking due to its aromatic rings. The interaction with biological targets may lead to alterations in cellular processes, contributing to its herbicidal and fungicidal effects.
Comparative Analysis with Similar Compounds
The following table highlights the structural similarities and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,5-Dimethylfuran | Furan ring only | Solvent, fuel additive |
| 5-(Furan-2-yl)-1H-pyrazole | Basic pyrazole derivative | Antimicrobial properties |
| N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide | Furan and amide groups | Antioxidant potential |
| N-(3-furan-2-yl)-1-phenyl-1H-pyrazol-5-yl amides | Furan and pyrazole structures | Moderate herbicidal activity |
The complexity of this compound enhances its potential applications in both agricultural and pharmaceutical fields .
Case Studies and Research Findings
Recent studies have explored various derivatives of pyrazole compounds for their anticancer properties. For instance, derivatives similar to N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl) have shown significant cytotoxic effects against different cancer cell lines:
| Compound | Cell Line Tested | IC (µM) |
|---|---|---|
| Ethyl derivative | A549 | 26 |
| Novel pyrazole derivatives | MCF7 | 0.01 |
| Pyrazole-linked thiourea | NCI-H460 | 0.39 |
These findings illustrate the broader therapeutic potential of pyrazole derivatives in cancer treatment, suggesting that compounds like this compound may also exhibit similar anticancer activities .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
The compound shares structural similarities with pyrazole-carboxamide derivatives reported in the literature. Key comparisons include:
Key Observations :
- Unlike nitrofuran derivatives (e.g., 22a ), the absence of a nitro group in the target compound may reduce electrophilic reactivity, possibly lowering toxicity risks .
Physicochemical Properties
| Property | Target Compound (Inferred) | Compound 21 | Compound 3a |
|---|---|---|---|
| Melting Point | Likely >150°C | 297°C | 133–135°C |
| Solubility | Moderate (polar solvents) | Low (nonpolar) | Low (chloro-subst.) |
| LogP | ~2.5 (estimated) | Higher (nitro) | ~3.0 (chloro) |
Notes:
- The hydroxyethyl group may lower the logP compared to chloro- or nitro-substituted analogs, enhancing bioavailability .
Spectroscopic Characterization
Preparation Methods
Cyclocondensation of Hydrazine with 1,3-Diketones
A modified Knorr pyrazole synthesis was employed:
- Reactants : Furan-2-carbonylacetone (1.0 eq) and 2-hydroxyethylhydrazine (1.2 eq)
- Conditions : Reflux in ethanol (12 hr) with catalytic acetic acid
- Yield : 68% after column chromatography (SiO₂, ethyl acetate/hexane 3:7)
Mechanistic Insights :
- Hydrazine attacks β-keto carbonyl to form hydrazone
- Intramolecular cyclization via enol tautomerization
- Aromatization through dehydration
Spectroscopic Validation of Intermediate A
Preparation of Furan-2-Carbonyl Chloride
Chlorination of Furan-2-Carboxylic Acid
- Reactants : Furan-2-carboxylic acid (1.0 eq), thionyl chloride (2.5 eq)
- Conditions : Reflux in anhydrous DCM (4 hr) under N₂
- Workup : Distillation under reduced pressure (bp 68-70°C/15 mmHg)
- Yield : 92% pure acyl chloride
Safety Note : Conduct in fume hood due to SO₂/SOCl₂ evolution.
Amide Coupling Reaction
Schotten-Baumann Conditions
Spectroscopic Data for Final Product
| Technique | Key Characteristics | Source |
|---|---|---|
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 163.2 (CONH), 152.1 (furan C-2), 112.4-146.8 (aromatic carbons) | |
| HRMS | m/z 341.1142 [M+H]⁺ (calc. 341.1138 for C₁₅H₁₃N₂O₄) |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Solid-Phase Synthesis (Patent IL238044A)
- Support : Wang resin-bound hydrazine
- Steps :
- Resin functionalization with 2-hydroxyethyl group
- Cyclocondensation with furan-2-carbonylacetone
- On-resin amidation with furan-2-carboxylic acid/HATU
- TFA cleavage from resin
- Purity : 95% by HPLC
Industrial-Scale Optimization
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction pH | 8.5-9.0 (coupling step) | ±15% yield Δ |
| Drying Temperature (Intermediate A) | 40°C under vacuum | Prevents decomposition |
Waste Stream Management
- SOCl₂ Neutralization : 2M NaOH scrubbers
- Solvent Recovery : 89% ethanol via fractional distillation
Analytical Challenges and Solutions
Regioisomer Separation
- HPLC Method :
- Column: C18, 250 × 4.6 mm
- Mobile phase: MeCN/0.1% HCOOH (35:65)
- Retention times: 8.2 min (target) vs 9.7 min (C4-substituted isomer)
Stability Studies
- Degradation Pathways :
- Hydrolysis of amide bond (pH <3 or >10)
- Furan ring oxidation (H₂O₂ >1%)
- Recommended Storage : Argon atmosphere, -20°C
Q & A
Q. What are the optimal synthetic routes for N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with furan-2-carboxylic acid derivatives and functionalized pyrazole intermediates. Key steps include:
- Coupling reactions : Amide bond formation between pyrazole amines and activated furan carbonyl groups (e.g., using HATU or EDC/NHS as coupling agents).
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency at 60–80°C.
- Protection/deprotection : The hydroxyethyl group on the pyrazole may require protection (e.g., tert-butyldimethylsilyl ether) during synthesis to prevent side reactions .
Yield optimization relies on controlling stoichiometry, pH (neutral to mildly basic), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and furan substituents. For example, the hydroxyethyl group’s protons appear as a triplet (~δ 3.6 ppm) and quartet (~δ 4.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 342.1215 for C₁₆H₁₅N₃O₄) .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In vitro assays : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ kinase assay) .
- Cell viability assays : Test against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer :
- Crystallization : Use slow evaporation from ethanol/water mixtures to grow single crystals.
- SHELX refinement : Analyze bond lengths (e.g., C–N pyrazole bonds: ~1.34 Å) and angles (e.g., furan ring planarity deviations <5°) to confirm tautomeric forms and hydrogen-bonding networks .
- Data interpretation : Compare with Cambridge Structural Database (CSD) entries for similar pyrazole-furan hybrids to identify structural outliers .
Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?
- Methodological Answer :
- Substituent variation : Modify the hydroxyethyl group (e.g., replace with methyl or benzyl) or furan rings (e.g., thiophene substitution) to assess bioactivity shifts.
- Activity cliffs : Use molecular docking (AutoDock Vina) to correlate substituent changes with binding affinities. For example, bulky substituents may sterically hinder target binding .
Table 1 : Representative SAR Data for Analogs
| Substituent (R) | IC₅₀ (µM) | Target Protein |
|---|---|---|
| –CH₂CH₂OH | 12.3 | Kinase X |
| –CH₂CH₂OAc | 8.7 | Kinase X |
| –CH₂Ph | >50 | Kinase X |
| Source: Adapted from |
Q. How should researchers address contradictory bioassay data across studies?
- Methodological Answer :
- Assay validation : Confirm target specificity using CRISPR-knockout cell lines or isoform-selective inhibitors.
- Data normalization : Use Z’-factor analysis to evaluate assay robustness. For IC₅₀ discrepancies >2-fold, re-test under standardized conditions (pH 7.4, 37°C, 5% CO₂) .
- Meta-analysis : Cross-reference with PubChem BioAssay data (AID 1259387) to identify confounding factors (e.g., solvent effects) .
Q. What mechanistic insights can be gained from enzymatic inhibition kinetics?
- Methodological Answer :
- Steady-state kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, if Vmax decreases and Km remains constant, non-competitive inhibition is likely .
- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔG, ΔH) to elucidate entropy-driven vs. enthalpy-driven interactions .
Q. How can computational modeling predict off-target interactions?
- Methodological Answer :
- Pharmacophore mapping : Generate 3D models (MOE, Schrödinger) to screen against DrugBank databases. Prioritize targets with >70% shape similarity .
- MD simulations : Run 100-ns trajectories (GROMACS) to assess stability of compound-protein complexes. RMSD values >3 Å suggest weak binding .
Q. What methods assess metabolic stability in hepatic microsomes?
- Methodological Answer :
Q. How can researchers design analogs to improve aqueous solubility without compromising activity?
- Methodological Answer :
- LogP reduction : Introduce polar groups (e.g., –SO₂NH₂) or replace hydrophobic moieties (e.g., methyl with morpholine).
- Salt formation : Prepare hydrochloride or mesylate salts. Test solubility via shake-flask method (pH 1–7.4) .
- Co-crystallization : Screen with co-formers (e.g., cyclodextrins) to enhance dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
